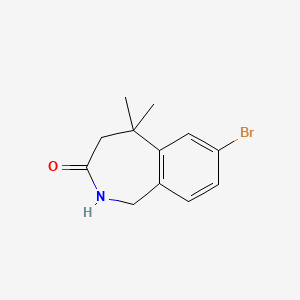
4-(2-Aminoethyl)heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)heptane hydrochloride is a chemical compound with a molecular structure that includes an aminoethyl group attached to a heptane chain. This compound is often used in various scientific research applications due to its unique properties and reactivity.
準備方法
The synthesis of 4-(2-Aminoethyl)heptane hydrochloride typically involves the reaction of heptane derivatives with aminoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
4-(2-Aminoethyl)heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(2-Aminoethyl)heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.
作用機序
The mechanism of action of 4-(2-Aminoethyl)heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(2-Aminoethyl)heptane hydrochloride can be compared with other similar compounds, such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A serine protease inhibitor with similar reactivity but different molecular structure and applications.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different biochemical and pharmaceutical contexts.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and properties, making it suitable for a variety of scientific research applications.
特性
分子式 |
C9H22ClN |
|---|---|
分子量 |
179.73 g/mol |
IUPAC名 |
3-propylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-9(6-4-2)7-8-10;/h9H,3-8,10H2,1-2H3;1H |
InChIキー |
PZVIZRGMRJXCCC-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)






![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)

